molecular formula C12H12N4O B1450935 2-(propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one CAS No. 1146290-29-0

2-(propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one

Cat. No. B1450935
M. Wt: 228.25 g/mol
InChI Key: YHVWWFFZNOCKSI-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one, also known as 2-PQ, is a member of the quinazolinone family of compounds. It is a heterocyclic aromatic compound with a five-membered ring containing two nitrogen atoms and three carbon atoms. 2-PQ has a wide range of applications in the fields of medicinal chemistry, material science and biochemistry. It is a versatile compound that can be used as a starting material for the synthesis of other compounds, as a ligand for metal complexes, and as an inhibitor of certain enzymes.

Scientific Research Applications

  • Antimicrobial screening using agar diffusion method. Results: Some compounds exhibited promising antiviral activity, and others showed antibacterial and/or antifungal activities .
  • Cytotoxicity screening against cancer cell lines. Results: Several derivatives demonstrated cytotoxic activity comparable to the reference anticancer drug, doxorubicin .

Antihypertensive and Cardiovascular Effects

Scientific Field

Anticonvulsant and Neuroprotective Effects

Scientific Field

Anti-inflammatory and Immunomodulatory Effects

Scientific Field

Antidiabetic and Metabolic Effects

Scientific Field

  • In vitro antimicrobial screening using agar diffusion method. Results: Some derivatives demonstrated antibacterial and/or antifungal activities .
  • Antiviral screening using an improved plaque-reduction assay. Results: Certain compounds showed promising antiviral activity .
  • Extensive derivatization at the endocyclic amide nitrogen and the ester functionality. Results: The approach led to the generation of new chemical entities with potential antimicrobial activity .
  • Evaluation of binding affinity and specificity. Results: The targeting of these proteins could lead to therapeutic applications for conditions like dyslipidemia and diabetes .
  • In vitro evaluation of PCAF bromodomain inhibition. Results: The inhibitors showed potential as therapeutic agents for cancer treatment .

Safety And Hazards

The safety and hazards associated with triazoloquinazolines can also vary depending on their specific structure. Some triazoloquinazolines have been found to exhibit cytotoxicity, which could pose a risk if not handled properly2.


properties

IUPAC Name

2-propan-2-yl-6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c1-7(2)10-14-11-8-5-3-4-6-9(8)13-12(17)16(11)15-10/h3-7H,1-2H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVWWFFZNOCKSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN2C(=N1)C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801177391
Record name [1,2,4]Triazolo[1,5-c]quinazolin-5(6H)-one, 2-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801177391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one

CAS RN

1146290-29-0
Record name [1,2,4]Triazolo[1,5-c]quinazolin-5(6H)-one, 2-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1146290-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,2,4]Triazolo[1,5-c]quinazolin-5(6H)-one, 2-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801177391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
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2-(propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
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2-(propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Reactant of Route 4
2-(propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Reactant of Route 5
2-(propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Reactant of Route 6
2-(propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one

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